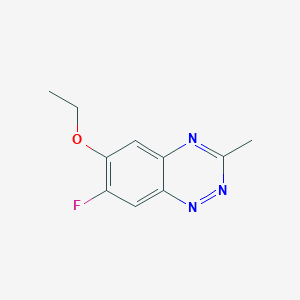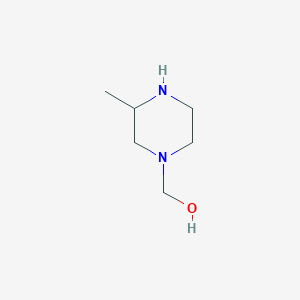
(3-Methylpiperazin-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpiperazin-1-yl)methanol is an organic compound characterized by a piperazine ring substituted with a methyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpiperazin-1-yl)methanol typically involves the reaction of piperazine with formaldehyde and a methylating agent. One common method is the reductive amination of piperazine with formaldehyde, followed by methylation using methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Methylpiperazin-1-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders due to its structural similarity to known pharmacophores.
Industry: In industrial applications, this compound is used in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism by which (3-Methylpiperazin-1-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl group can form hydrogen bonds, while the piperazine ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Piperazine: A parent compound with a similar structure but lacking the methyl and hydroxymethyl groups.
N-Methylpiperazine: Similar but lacks the hydroxymethyl group.
(4-Methylpiperazin-1-yl)methanol: Similar but with the methyl group on the 4-position of the piperazine ring.
Uniqueness: (3-Methylpiperazin-1-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H14N2O |
|---|---|
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
(3-methylpiperazin-1-yl)methanol |
InChI |
InChI=1S/C6H14N2O/c1-6-4-8(5-9)3-2-7-6/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
IMTPOBPBCRRFKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


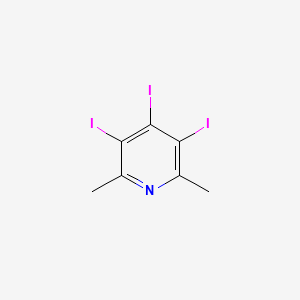
![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)

![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)
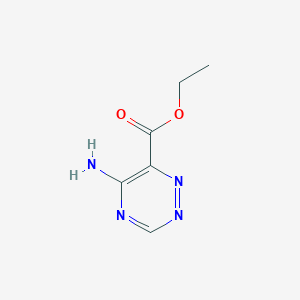
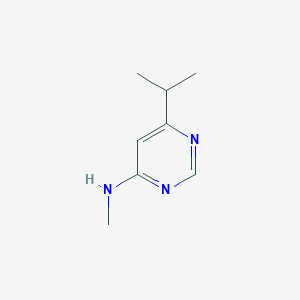
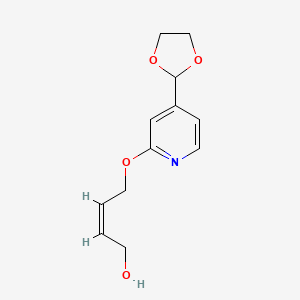
![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)

![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
